An In-depth Technical Guide to the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Core
An In-depth Technical Guide to the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Core
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide focuses on the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, a key derivative that serves as a foundational structure for numerous therapeutic agents. Its unique chemical architecture allows for versatile functionalization, leading to compounds with a wide range of pharmacological properties, including anticancer, antitubercular, and neuroactive effects. This document provides a comprehensive overview of its structure, properties, synthesis, and biological significance for researchers, scientists, and drug development professionals.
Core Structure and Physicochemical Properties
Table 1: Computed Physicochemical Properties of a Related Pyrazolopyrimidine Structure
| Property | Value | Source |
| Molecular Weight | 151.12 g/mol | PubChem[2] |
| XLogP3 | -0.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
Note: These values are for Pyrazolo[1,5-A]pyrimidine-5,7-diol and are provided as an estimation of the core's general characteristics.
Synthesis of the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Core
A common and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is the cyclocondensation reaction between a 3-aminopyrazole and a β-ketoester.[1][3] This one-step reaction provides a straightforward entry to this important heterocyclic system.
General Experimental Protocol: Cyclocondensation Synthesis
A general procedure for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives involves the reaction of an appropriately substituted 3-aminopyrazole with a β-ketoester in a suitable solvent, often under acidic or basic conditions, and may be facilitated by conventional heating or microwave irradiation.[1][3][4]
Materials:
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Substituted 3-aminopyrazole
-
Substituted β-ketoester (e.g., ethyl acetoacetate)
-
Solvent (e.g., acetic acid, ethanol)
-
Catalyst (optional, e.g., KHSO4)[4]
Procedure:
-
Dissolve the 3-aminopyrazole in the chosen solvent.
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Add the β-ketoester to the solution.
-
If applicable, add the catalyst.
-
Heat the reaction mixture to reflux or expose it to microwave irradiation for a specified time.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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The product may precipitate out of the solution and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Alternative green synthetic approaches, such as using ultrasonic irradiation in aqueous ethanol with KHSO4 as a catalyst, have also been developed to improve yields and reduce environmental impact.[4]
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core have demonstrated a remarkable breadth of biological activities. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds for various therapeutic targets.[1][5]
Anticancer Activity
This scaffold is a prominent framework for the development of protein kinase inhibitors.[5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5]
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EGFR, B-Raf, and MEK Inhibition: Derivatives have shown promise as ATP-competitive and allosteric inhibitors of kinases like EGFR, B-Raf, and MEK, which are relevant in non-small cell lung cancer and melanoma.[5]
-
CDK Inhibition: The pyrazolo[1,5-a]pyrimidine moiety is present in the structure of dinaciclib, a potent inhibitor of cyclin-dependent kinases (CDKs) that has been evaluated in clinical trials for various cancers.[6][7]
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Trk Inhibition: This core is also found in marketed drugs that are Tropomyosin receptor kinase (Trk) inhibitors, such as Larotrectinib and Entrectinib, used in the treatment of solid tumors with NTRK gene fusions.[8]
Table 2: Selected Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
| Compound | Target Kinase(s) | IC50/EC50 | Reference |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 1-4 nM | [6] |
| Larotrectinib | TrkA, TrkB, TrkC | <10 nM | [8] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | <10 nM | [8] |
| Compound 48 | KDM5 | 0.34 µM (PC9 H3K4Me3) | [9] |
Antitubercular Activity
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising starting point for the development of new antitubercular agents.[1][3] SAR studies have revealed that modifications at various positions on the core structure significantly impact the activity against Mycobacterium tuberculosis.[1][3]
Table 3: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
| Compound | MIC (µg/mL) against M. tuberculosis H37Rv | Cytotoxicity (CC50 in HepG2 cells, µM) | Reference |
| P19 | 1.56 | >100 | [1][3] |
| P24 | 1.56 | >100 | [1][3] |
| P25 | 3.13 | >100 | [1][3] |
The mechanism of action for some antitubercular derivatives has been linked to the mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which leads to compound catabolism by hydroxylation.[3]
Neuroactive Properties
Derivatives of this core have also been investigated for their effects on the central nervous system.
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GABAA Receptor Ligands: Certain 6-phenyl- and 6-benzylpyrazolo[1,5-a]pyrimidin-7(4H)-ones have been synthesized and evaluated as ligands for the GABAA receptor, with some compounds showing anxiolytic-like effects.[10]
-
Kv7/KCNQ Potassium Channel Activators: A series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones were identified as novel activators of KCNQ2/3 potassium channels, which are important targets for the treatment of epilepsy and other neuronal excitability disorders.[11]
Table 4: Neuroactive Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
| Compound | Target | Activity | Reference |
| Compound 3g | GABAA Receptor | Anxiolytic-like effect at 10-30 mg/kg | [10] |
| Compound 17 | KCNQ2/3 Potassium Channel | Potent and selective opener | [11] |
Other Biological Activities
The versatility of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is further demonstrated by its activity against other biological targets:
-
DPP-4 Inhibition: Novel derivatives have been developed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes.[12]
-
Antimicrobial and Immunomodulatory Effects: Various substituted pyrazolo[1,5-a]pyrimidines have shown promising antimicrobial and immunomodulatory activities.[7]
Signaling Pathways and Experimental Workflows
The diverse biological activities of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives stem from their interaction with key cellular signaling pathways.
Kinase Inhibition Signaling Pathway
The diagram below illustrates the general mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors in cancer. These compounds typically compete with ATP for binding to the kinase domain of receptor tyrosine kinases (like EGFR) or intracellular kinases (like B-Raf and MEK), thereby inhibiting downstream signaling pathways that control cell proliferation and survival.
Caption: General signaling pathway of pyrazolo[1,5-a]pyrimidin-7(4H)-one kinase inhibitors.
Antitubercular Drug Discovery Workflow
The discovery and optimization of pyrazolo[1,5-a]pyrimidin-7(4H)-one-based antitubercular agents typically follow a structured workflow, as depicted below.
Caption: Workflow for the discovery of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
Conclusion
The pyrazolo[1,5-a]pyrimidin-7(4H)-one core represents a versatile and highly valuable scaffold in modern drug discovery. Its synthetic accessibility and the ability to readily functionalize its structure have led to the development of a wide array of potent and selective modulators of various biological targets. The continued exploration of this privileged core, guided by structure-activity relationship studies and a deeper understanding of its interactions with biological systems, holds significant promise for the discovery of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and neurology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolo[1,5-A]pyrimidine-5,7-diol | C6H5N3O2 | CID 135743546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological evaluation of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as potential GABAA-R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surrogating and redirection of pyrazolo[1,5-a]pyrimidin-7(4H)-one core, a novel class of potent and selective DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
